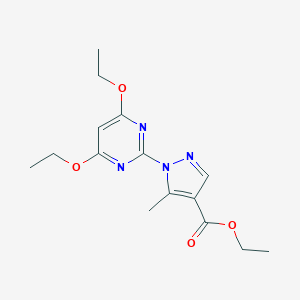![molecular formula C25H18N6OS B287687 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential in drug development. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes such as kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. These effects make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent activity against various targets and its ability to modulate multiple signaling pathways. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. These include:
1. Optimization of the compound to improve its pharmacokinetic properties and reduce potential toxicity.
2. Further studies to identify specific targets and signaling pathways that are modulated by the compound.
3. Development of drugs based on the compound for the treatment of cancer, inflammation, and neurological disorders.
4. Investigation of the potential use of the compound in combination with other drugs for improved efficacy.
5. Studies to identify potential biomarkers for patient selection and monitoring of drug response.
In conclusion, 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a promising compound for drug development due to its potent activity against various targets and its ability to modulate multiple signaling pathways. Further studies are needed to optimize the compound and develop drugs based on it for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves several steps. The starting materials include 1-naphthyloxyacetyl chloride, 2-phenyl-6-(4-methylthiophenyl)pyrimidin-4-amine, and 4-cyanopyrazole. These compounds are then reacted in the presence of a base such as triethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
The compound 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been studied for its potential use in drug development. It has been found to have activity against various targets such as kinases and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Molekularformel |
C25H18N6OS |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
5-amino-3-methylsulfanyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H18N6OS/c1-33-25-19(15-26)23(27)31(30-25)21-14-22(29-24(28-21)17-9-3-2-4-10-17)32-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,27H2,1H3 |
InChI-Schlüssel |
AGUQHEBHZIRNFF-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




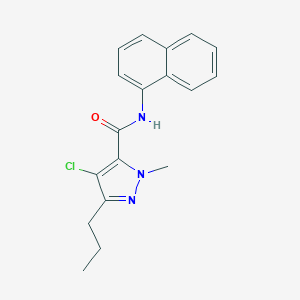
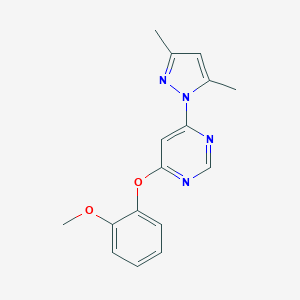
![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
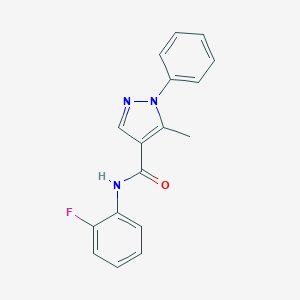
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

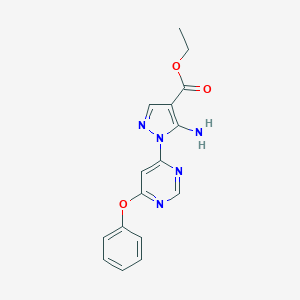

![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)

